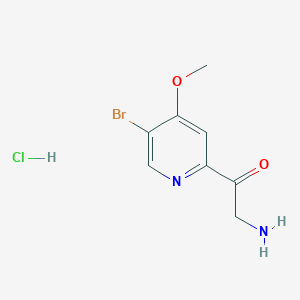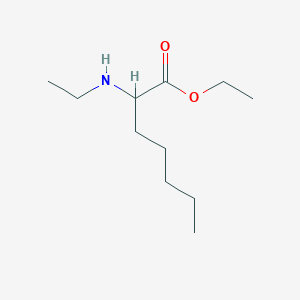![molecular formula C9H10Cl2F3N B13515711 2-[2-Chloro-5-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13515711.png)
2-[2-Chloro-5-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-Chloro-5-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride is a chemical compound with the molecular formula C9H10Cl2F3N. It is an aromatic amine that contains both chloro and trifluoromethyl groups, making it a compound of interest in various fields of research and industry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Chloro-5-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride typically involves the reaction of 2-chloro-5-(trifluoromethyl)benzyl chloride with ammonia or an amine under controlled conditions. The reaction is usually carried out in the presence of a solvent such as ethanol or methanol, and the product is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions
2-[2-Chloro-5-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction Reactions: The compound can be reduced to form different amine derivatives
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride
Major Products
Substitution: Formation of various substituted derivatives.
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines
科学的研究の応用
2-[2-Chloro-5-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a pharmaceutical intermediate.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals
作用機序
The mechanism of action of 2-[2-Chloro-5-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- 2-Chloro-5-(trifluoromethyl)phenylboronic acid
- 2-Chloro-5-(trifluoromethyl)pyridine
- 5-[2-Chloro-5-(trifluoromethyl)phenyl]furfural
Uniqueness
2-[2-Chloro-5-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride is unique due to its specific combination of chloro and trifluoromethyl groups, which impart distinct chemical and physical properties. These properties make it valuable in various synthetic and industrial applications, distinguishing it from other similar compounds .
特性
分子式 |
C9H10Cl2F3N |
|---|---|
分子量 |
260.08 g/mol |
IUPAC名 |
2-[2-chloro-5-(trifluoromethyl)phenyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C9H9ClF3N.ClH/c10-8-2-1-7(9(11,12)13)5-6(8)3-4-14;/h1-2,5H,3-4,14H2;1H |
InChIキー |
GOEBHQWKHOEIJZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C(F)(F)F)CCN)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(Aminomethyl)bicyclo[2.1.1]hexan-2-ol](/img/structure/B13515652.png)


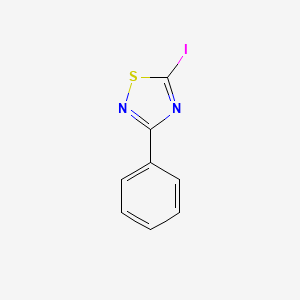
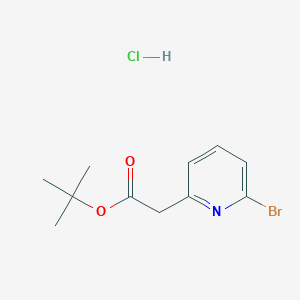
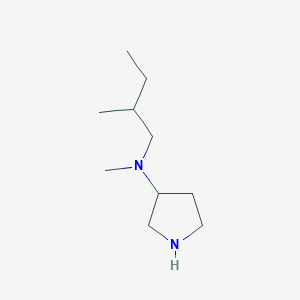
![6-[(tert-butoxy)carbonyl]-5H,6H,7H,8H-pyrido[4,3-c]pyridazine-3-carboxylic acid](/img/structure/B13515686.png)
aminehydrochloride](/img/structure/B13515689.png)
![[1-(Phenylamino)cyclohexyl]methanol hydrochloride](/img/structure/B13515695.png)

